![molecular formula C9H6BrNO B3380839 Oxazole, 5-bromo-4-phenyl- CAS No. 20756-97-2](/img/structure/B3380839.png)
Oxazole, 5-bromo-4-phenyl-
Overview
Description
“Oxazole, 5-bromo-4-phenyl-” is a compound with the CAS Number: 20756-97-2 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 5-bromo-4-phenyl-1,3-oxazole . It is a solid at room temperature .
Synthesis Analysis
The synthesis of oxazole-containing molecules has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
Oxazole is a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The structure of “Oxazole, 5-bromo-4-phenyl-” was confirmed by an X-ray crystallographic analysis .Chemical Reactions Analysis
The chemistry of heterocyclic compounds like oxazoles is complex and intriguing . The synthesis of oxazole derivatives involves various synthetic procedures . The van Leusen reaction, based on TosMICs, is commonly used for the synthesis of oxazole-containing molecules .Physical And Chemical Properties Analysis
“Oxazole, 5-bromo-4-phenyl-” is a solid at room temperature . It has a molecular weight of 224.06 . The IUPAC name for this compound is 5-bromo-4-phenyl-1,3-oxazole .Scientific Research Applications
- Researchers have investigated the impact of organic amendments (such as manure-derived fertilizers) on soil and crop health. When cow manure-derived amendments are applied to agricultural soil, they can enhance crop yield and improve soil properties. However, there are environmental risks associated with these amendments, including contamination with antibiotic residues, antibiotic resistance genes (ARGs), and mobile genetic elements (MGEs). The abundance of 95 ARGs and MGE-genes was studied in amended soils and plants (lettuce and wheat). Interestingly, the resistome risk varied between different types of amendments, origins (conventional vs. organic), and crops. No single treatment emerged as the best or worst regarding antibiotic resistance risk .
- The NASA-IBM collaboration developed INDUS, a large language model that enhances scientific research. INDUS can understand complex scientific concepts and reveal new research directions based on existing data. It also assists researchers in extracting relevant information from diverse sources, thereby improving efficiency .
- In the field of translational research, a model called “Collaborative Ethics” guides researchers, ethicists, business development experts, and technology transfer specialists. This collaborative approach ensures that fundamental discoveries are translated into real-world applications while considering ethical implications .
Antibiotic Resistance in Agricultural Soil and Crops
INDUS: Enhancing Scientific Research with AI
Collaborative Ethics in Translational Research
Mechanism of Action
Target of Action
Oxazole-based molecules are known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
Mode of Action
Oxazole compounds are known to interact with their targets, leading to various changes in the biological system .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Oxazole-based molecules are known to exhibit a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Research on oxazole-based molecules is ongoing, with a focus on potential medicinal applications . The synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis is a key area of focus . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is crucial to accelerate the drug discovery programme .
properties
IUPAC Name |
5-bromo-4-phenyl-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSYUPQDOBPXGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313620 | |
Record name | 5-Bromo-4-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-bromo-4-phenyl- | |
CAS RN |
20756-97-2 | |
Record name | 5-Bromo-4-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20756-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-phenyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.